
(R)-3-Amino-2,2-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2,2-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a butanoic acid chain, which also contains two methyl groups attached to the second carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The process typically starts with the preparation of a suitable precursor, such as a ketone or aldehyde, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2,2-dimethylbutanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used to form amides.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3-Amino-2,2-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent or drug precursor.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which ®-3-Amino-2,2-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-2,2-dimethylbutanoic acid: The enantiomer of the ®-form, with different spatial arrangement.
3-Amino-2-methylbutanoic acid: Lacks one methyl group compared to ®-3-Amino-2,2-dimethylbutanoic acid.
2-Amino-3-methylbutanoic acid: The amino group is attached to a different carbon.
Uniqueness
®-3-Amino-2,2-dimethylbutanoic acid is unique due to its specific chiral configuration and the presence of two methyl groups on the second carbon. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3R)-3-amino-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(7)6(2,3)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
JQRDIZQROJQBDM-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(C)(C)C(=O)O)N |
SMILES canonique |
CC(C(C)(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
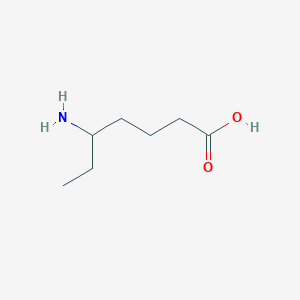
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
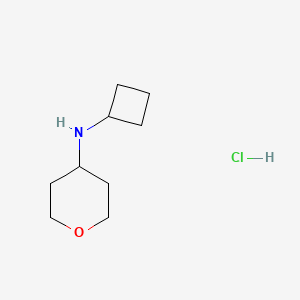


![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
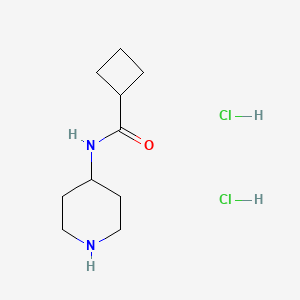
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
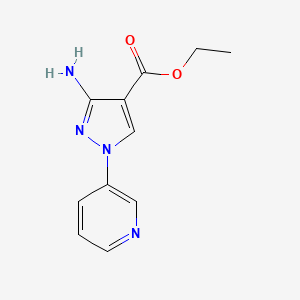
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
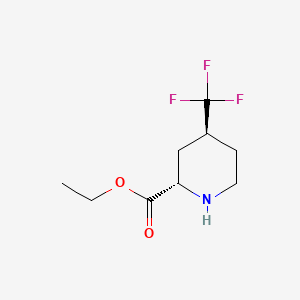
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
